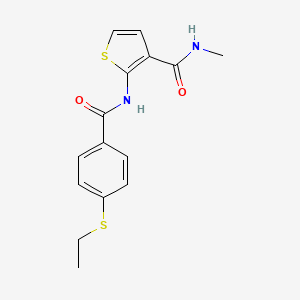

2-(4-(ethylthio)benzamido)-N-methylthiophene-3-carboxamide

Beschreibung

Eigenschaften

IUPAC Name |

2-[(4-ethylsulfanylbenzoyl)amino]-N-methylthiophene-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S2/c1-3-20-11-6-4-10(5-7-11)13(18)17-15-12(8-9-21-15)14(19)16-2/h4-9H,3H2,1-2H3,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZOCCTSAMYWVGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C(=O)NC2=C(C=CS2)C(=O)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(ethylthio)benzamido)-N-methylthiophene-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of 4-(ethylthio)benzoic acid with N-methylthiophene-3-carboxamide in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and safety.

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-(ethylthio)benzamido)-N-methylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The amide group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

Substitution: The thiophene ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Electrophiles such as bromine or nitronium ion in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Sulfoxides, sulfones.

Reduction: Amines.

Substitution: Brominated or nitrated thiophene derivatives.

Wissenschaftliche Forschungsanwendungen

2-(4-(ethylthio)benzamido)-N-methylthiophene-3-carboxamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Wirkmechanismus

The mechanism of action of 2-(4-(ethylthio)benzamido)-N-methylthiophene-3-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The ethylthio and benzamido groups can enhance binding affinity and specificity to the target molecules, influencing various biochemical pathways.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Features and Molecular Properties

*Calculated based on molecular formula C₁₅H₁₇N₃O₂S₂.

Key Observations:

- Thioether vs. Trifluoromethyl Groups: The ethylthio group in the target compound enhances lipophilicity compared to the trifluoromethyl substituents in Compound 16 (), which confer electron-withdrawing effects and metabolic stability. This difference may influence solubility and membrane permeability .

- Core Heterocycles: The thiophene core in the target compound contrasts with the diaminopteridine ring in Methotrexate analogs.

Pharmacological Implications

Biologische Aktivität

2-(4-(Ethylthio)benzamido)-N-methylthiophene-3-carboxamide is a thiophene derivative that has garnered attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound's unique structure, featuring an ethylthio group and a benzamido moiety, suggests diverse interactions with biological targets, making it a subject of interest for various therapeutic applications.

Chemical Structure and Properties

The compound can be represented as follows:

- Chemical Formula : C13H15N3O2S2

- Molecular Weight : 301.40 g/mol

- IUPAC Name : this compound

The structural characteristics include:

- A thiophene ring which contributes to its electronic properties.

- An ethylthio group that may enhance lipophilicity and membrane permeability.

- A benzamido group that could facilitate interactions with biological receptors.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of this compound. In vitro assays have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 50 µM |

| Staphylococcus aureus | 75 µM |

| Bacillus subtilis | 100 µM |

These findings indicate that the compound could serve as a lead structure for developing new antibiotics, particularly in the context of increasing antibiotic resistance.

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Preliminary studies suggest that it may inhibit the proliferation of cancer cell lines by inducing apoptosis. The mechanism appears to involve the modulation of specific signaling pathways associated with cell survival and death.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.

- Receptor Modulation : It could bind to specific receptors, altering their activity and downstream signaling pathways.

- Redox Reactions : The presence of sulfur in the thiophene ring may facilitate redox reactions, impacting cellular processes.

Case Studies

- Antimicrobial Efficacy Study : A study conducted by Siddiqa et al. evaluated the compound against several bacterial strains using the agar-well diffusion method. Results indicated significant zones of inhibition, particularly against E. coli and S. aureus, supporting its potential as an antibacterial agent .

- Anticancer Investigation : Research published in a peer-reviewed journal examined the effects of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability, suggesting its potential as a chemotherapeutic agent .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.